3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

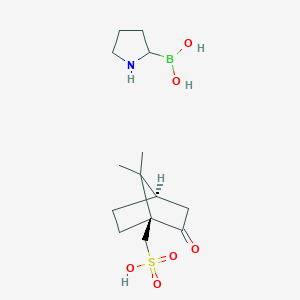

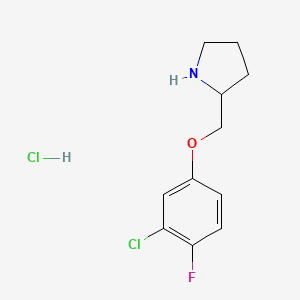

3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.276. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The research on 3-Morpholin-4-yl-5-phenylisoxazole-4-carboxylic acid and related compounds has focused primarily on their synthesis and structural characterization. For example, studies have demonstrated innovative domino reactions for synthesizing compounds with morpholine groups, revealing thermodynamically and kinetically controlled reactions that lead to different products based on the reaction conditions. These compounds have been identified and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectroscopy, along with X-ray diffraction analysis, providing valuable insights into their molecular structures (Fathalla, Pazdera, & Marek, 2002).

Hydrogen Bonding and Molecular Interactions

Another area of interest is the study of hydrogen bonding and molecular interactions involving compounds with morpholine groups. Research has detailed the hydrogen-bonding patterns in anhydrous morpholinium salts of various monoaminobenzoic acids, illustrating how these interactions contribute to the formation of two-dimensional layers or three-dimensional network structures in crystals. These findings are crucial for understanding the molecular assembly and potential applications of these compounds in designing new materials (Smith, 2016).

Reactivity and Chemical Transformations

The reactivity of compounds containing morpholine and related groups towards different chemical transformations has also been explored. Studies have investigated regioselective reactions, showing how these compounds react with electrophiles and nucleophiles to produce a variety of derivatives. This research is fundamental for developing new synthetic routes and applications in medicinal chemistry and drug development (Fathalla, Pazdera, Čajan, & Marek, 2002).

Application in Peptidomimetic Chemistry

In the realm of peptidomimetic chemistry, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester has been documented. This process allows for the incorporation of morpholine-3-carboxylic acid into peptidomimetics, demonstrating its compatibility with solid-phase peptide synthesis. This advancement opens up new possibilities for the design and synthesis of novel peptidomimetic compounds with potential biological activities (Sladojevich, Trabocchi, & Guarna, 2007).

Eigenschaften

IUPAC Name |

3-morpholin-4-yl-5-phenyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-14(18)11-12(10-4-2-1-3-5-10)20-15-13(11)16-6-8-19-9-7-16/h1-5H,6-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCLMCDCNJVRQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NOC(=C2C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B2888859.png)

![6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2888861.png)

![N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2888863.png)

![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2888864.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2888873.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea](/img/structure/B2888881.png)